molecular formula C16H21NO4 B2790412 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid CAS No. 744245-06-5

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B2790412
CAS No.: 744245-06-5
M. Wt: 291.347
InChI Key: SDGQQGAQSYWSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-2-phenylpyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as the tert-butoxycarbonyl (BOC) group , interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of amino acid ionic liquids (AAILs) . These AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The BOC group is selectively removed from the AAILs during the synthesis process .

Pharmacokinetics

The compound’s use in organic synthesis suggests that its bioavailability is primarily determined by the conditions of the synthesis process, such as the presence of a base and the use of di-tert-butyl dicarbonate .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for more complex reactions to take place without unwanted interactions with the amines . The compound’s action is reversible, allowing for the removal of the BOC group when no longer needed .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and the presence of a base . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound’s stability and efficacy may also be affected by temperature, as some reactions take place under room temperature conditions .

Biochemical Analysis

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-7-10-16(17,13(18)19)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGQQGAQSYWSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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